3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid
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Overview
Description
3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid is a heterocyclic compound that features a bromine atom at the 3-position and a carboxylic acid group at the 5-position of the pyrrolo[2,3-B]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
The primary targets of 3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound, being a potent inhibitor of FGFRs, interferes with this process, thereby inhibiting the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and survival. Therefore, the inhibition of FGFRs can lead to the suppression of these cellular processes .
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis . It has also been observed to significantly inhibit the migration and invasion of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound under inert gas at room temperature, preferably in a cool and dark place . It’s also noted to be air sensitive . These factors need to be considered when handling and applying the compound in a research or therapeutic context.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These interactions with FGFRs suggest that 3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid may also interact with these or similar enzymes and proteins.
Cellular Effects
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibited the migration and invasion of these cells .
Molecular Mechanism
Similar compounds have been shown to inhibit FGFRs, which play an essential role in various types of tumors . This suggests that this compound may also exert its effects through inhibition of these receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid typically involves the bromination of pyrrolo[2,3-B]pyridine derivatives followed by carboxylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-B]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid
- 3-Bromo-1-(3-pyridyl)-1H-pyrrolo[2,3-B]pyridine
- 3-Bromo-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid methyl ester
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxylic acid group allow for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXGBGGSAMCDSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-00-2 |
Source
|
Record name | 3-Bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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